molecular formula C42H64N2O2 B11107879 N,N'-ethane-1,2-diylbisabieta-7,13-dien-18-amide

N,N'-ethane-1,2-diylbisabieta-7,13-dien-18-amide

Cat. No.: B11107879
M. Wt: 629.0 g/mol
InChI Key: HWQYDCKVSGVGAQ-UHFFFAOYSA-N
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Description

N,N’-ethane-1,2-diylbisabieta-7,13-dien-18-amide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-ethane-1,2-diylbisabieta-7,13-dien-18-amide typically involves a multi-step process. One common method includes the reaction of ethane-1,2-diamine with abieta-7,13-dien-18-oic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of N,N’-ethane-1,2-diylbisabieta-7,13-dien-18-amide often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors is also common to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-ethane-1,2-diylbisabieta-7,13-dien-18-amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N’-ethane-1,2-diylbisabieta-7,13-dien-18-amide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-ethane-1,2-diylbisabieta-7,13-dien-18-amide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-ethane-1,2-diylbis(N-methylformamide): A related compound with similar structural features but different functional groups.

    N,N’-ethane-1,2-diylbis(benzamides): Another similar compound with benzamide groups instead of abieta-7,13-dien-18-amide.

Uniqueness

N,N’-ethane-1,2-diylbisabieta-7,13-dien-18-amide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C42H64N2O2

Molecular Weight

629.0 g/mol

IUPAC Name

N-[2-[(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl)amino]ethyl]-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxamide

InChI

InChI=1S/C42H64N2O2/c1-27(2)29-11-15-33-31(25-29)13-17-35-39(33,5)19-9-21-41(35,7)37(45)43-23-24-44-38(46)42(8)22-10-20-40(6)34-16-12-30(28(3)4)26-32(34)14-18-36(40)42/h13-14,25-28,33-36H,9-12,15-24H2,1-8H3,(H,43,45)(H,44,46)

InChI Key

HWQYDCKVSGVGAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)NCCNC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)C

Origin of Product

United States

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